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Quantitative Comparison of Trigonelline Content

The table below summarizes the experimental data on trigonelline concentrations from the available

research.

Coffee
Sample Type

Trigonelline Content
(g/100g dry matter)

Specific Conditions / Cultivars
Source /
Location

Green Coffee 0.80 - 1.08 g/100g Samples from BenchMaji & Sheka

zones, Ethiopia

[1]

Roasted
Coffee

Lower than green coffee Samples from BenchMaji & Sheka

zones, Ethiopia

[1]

Green Coffee Data available* Five C. arabica cultivars (Brazil) [2]

Roasted
Coffee

Degradation rates up to
28.76%

Five C. arabica cultivars (Brazil);
highest degradation in Laurina

[2]

Arabica
Green

Higher than Arabica
roasted

Various roasting profiles tested [3]
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Coffee
Sample Type

Trigonelline Content
(g/100g dry matter)

Specific Conditions / Cultivars
Source /
Location

Robusta
Green

Higher than Robusta

roasted

Various roasting profiles tested [3]

Instant Coffee Varies; not fully extracted Depends on industrial extraction yield [4]

*The study on five cultivars provides degradation percentages but not the absolute initial and final

concentrations [2].

Detailed Experimental Methodologies

For researchers to evaluate and replicate these findings, here are the experimental protocols from the key

studies.

HPLC-UV-DAD Method for Bioactive Compound Quantification

This method was optimized for simultaneous quantification of trigonelline, 5-caffeoylquinic acid (5-CQA),

and caffeine [2].

Sample Preparation: Green and roasted coffee beans were ground in a cryogenic mill using liquid

nitrogen. The ground samples were passed through a 20-mesh sieve to standardize particle size. The
analysis used a direct infusion of the ground coffee with hot water, eliminating the need for organic

solvents [2].
Chromatography Equipment: An Agilent 1260 HPLC system with a DAD detector was used. The

separation was performed on a Luna Omega Polar C18 column (150 mm × 4.6 mm, 5 μm)
maintained at 25°C [2].

Mobile Phase & Elution: A gradient elution with two solvents was used:
Solvent A: 2% acetic acid in ultrapure water.

Solvent B: Acetonitrile.
Detection: UV detection was used for all three compounds [2].

Method Validation: The method was validated for linearity, accuracy (via recovery tests), precision,
robustness, limit of detection (LOD), and limit of quantification (LOQ) [2].
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General Workflow for Comparing Green and Roasted Coffee

The following diagram illustrates the core experimental workflow used in these comparative studies.

Start: Green Coffee Beans

Apply Roasting Conditions

Grind Samples

Chemical Extraction

Instrumental Analysis (e.g., HPLC)

Compare Trigonelline Content

Click to download full resolution via product page

Impact of Roasting and Biochemical Significance

Roasting-Induced Degradation: The primary reason for the lower trigonelline content in roasted

coffee is its thermal decomposition during the roasting process. The degradation rate is influenced by
the time-temperature profile of roasting, with faster roasting potentially preserving slightly more

trigonelline compared to slower methods at the same organic roasting loss [4] [5].
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Biochemical Consequences: The degradation of trigonelline is not merely a loss. It is a key

reaction that contributes to the final coffee product:
Formation of Niacin: Trigonelline degrades to form niacin (Vitamin B3), which has

recognized health benefits such as cholesterol-lowering effects [2].
Development of Aroma: The pyrolysis of trigonelline during roasting produces important

volatile compounds like pyrazines and pyrroles, which are associated with earthy, nutty, and
burnt aromas that define the sensory profile of roasted coffee [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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